molecular formula C10H11N3O2S B2762410 1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene CAS No. 138712-70-6

1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

Cat. No. B2762410
CAS RN: 138712-70-6
M. Wt: 237.28
InChI Key: JZJVBSGVBZEIDK-UHFFFAOYSA-N
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Description

“1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . It is available for research use.


Molecular Structure Analysis

The molecular structure of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” consists of a benzene ring with a complex substituent that includes a carbonyl group, a carbothioyl group, and a methylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not detailed in the search results .

Scientific Research Applications

Carbene-Mediated Transformations

Research by Katritzky et al. (2011) explored carbene-mediated transformations involving N-(3-butylbenzimidazol-3-ium-1-yl)-1-arylmethanimine iodides, leading to the synthesis of NHC·CS(2) betaines and benzoyl-[1-butyl-3-[(E)-(aryl)methyleneamino]benzimidazol-1-ium-2-carbothioyl]azanides. These findings underscore the versatility of carbene chemistry in synthesizing complex heterocyclic structures with potential applications in materials science and pharmaceuticals (Katritzky et al., 2011).

Supramolecular Assemblies

Bushey et al. (2001) investigated enforced stacking in crowded arenes, synthesizing molecules that self-assemble into columns due to intermolecular hydrogen bonding. This study illuminates the principles of molecular design for creating materials with specific physical properties, such as liquid crystalline phases, which are of interest in the development of advanced materials and nanotechnology (Bushey et al., 2001).

Heterogeneous Catalysis

Li et al. (2019) demonstrated the application of benzene-1,3,5-tricarboxamides (BTAs) in constructing amide functionalized covalent organic frameworks (COFs) for efficient heterogeneous catalysis, specifically for Knoevenagel condensation. This research highlights the importance of molecular engineering in designing catalysts for chemical synthesis, offering pathways to more sustainable and efficient chemical processes (Li et al., 2019).

Organic Synthesis Intermediates

Soliman et al. (2010) explored the synthesis of spiro heterocyclic compounds through reactions involving anilinocycloalkanecarbonitriles. This work contributes to the field of organic synthesis, providing new routes to complex molecules that could have applications in drug discovery and development (Soliman et al., 2010).

Efficient N-Phthaloylation

Casimir et al. (2002) described an efficient and racemization-free method for N-phthaloylation of amino acids and amino acid derivatives using methyl 2-((succinimidooxy)carbonyl)benzoate (MSB). Such advancements in synthetic methodologies are crucial for peptide synthesis and the development of peptide-based therapeutics (Casimir et al., 2002).

Safety And Hazards

The safety and hazards associated with “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not specified in the search results .

Future Directions

The future directions for research involving “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not detailed in the search results .

properties

IUPAC Name

N-(methylcarbamoylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-11-9(15)13-10(16)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVBSGVBZEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

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